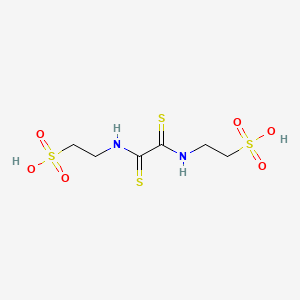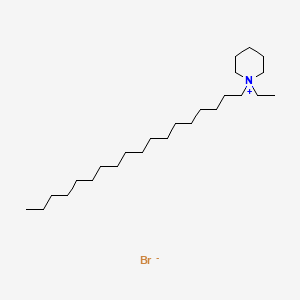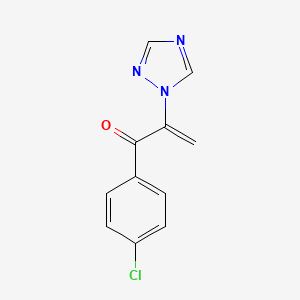
Ethyl chloronitroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl chloronitroacetate is an organic compound with the molecular formula C4H6ClNO4. It is a derivative of acetic acid and is characterized by the presence of both chloro and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Ethyl chloronitroacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the selective formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
Ethyl chloronitroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Ethyl chloronitroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl chloronitroacetate involves its reactivity with various nucleophiles and electrophiles. The presence of both chloro and nitro groups makes it a versatile compound in organic synthesis. The nitro group can act as an electron-withdrawing group, enhancing the electrophilicity of the carbon atom adjacent to the chlorine atom. This facilitates nucleophilic substitution reactions, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Ethyl chloronitroacetate can be compared with other similar compounds such as ethyl nitroacetate, chloronitroacetamide, and ethyl chloroacetate . These compounds share similar functional groups but differ in their reactivity and applications. For example:
Ethyl nitroacetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Chloronitroacetamide: Contains an amide group, which alters its reactivity and makes it useful in different types of chemical reactions.
Ethyl chloroacetate: Lacks the nitro group, making it less versatile in certain synthetic applications.
This compound’s unique combination of functional groups makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
14011-27-9 |
|---|---|
Formule moléculaire |
C4H6ClNO4 |
Poids moléculaire |
167.55 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-nitroacetate |
InChI |
InChI=1S/C4H6ClNO4/c1-2-10-4(7)3(5)6(8)9/h3H,2H2,1H3 |
Clé InChI |
FITIJMZLRSVIRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




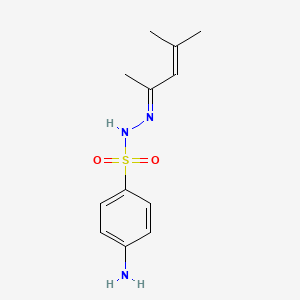
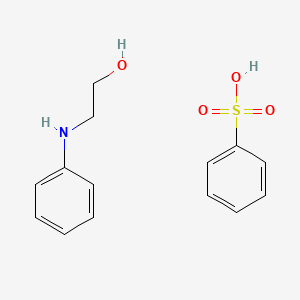
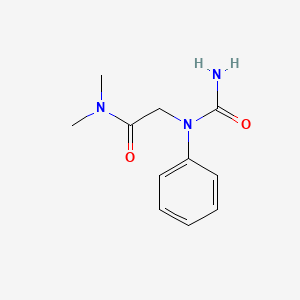


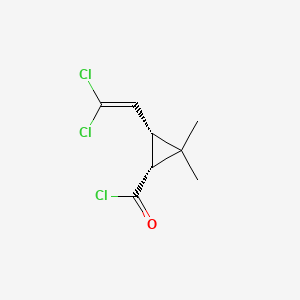
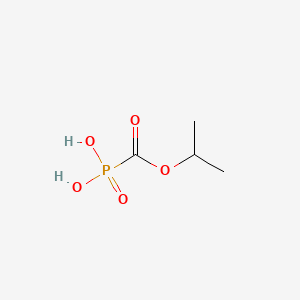
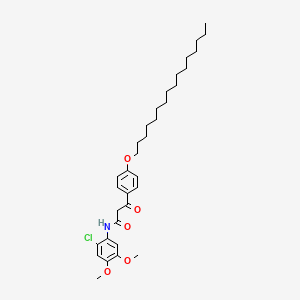
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
